2-bromo-N-propylpropanamide

Description

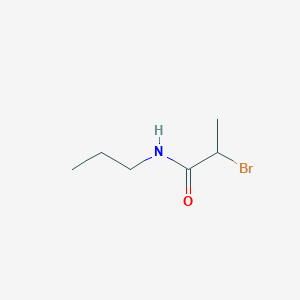

2-Bromo-N-propylpropanamide is a brominated amide derivative characterized by a propanamide backbone substituted with a bromine atom at the C2 position and an N-propyl group attached to the amide nitrogen. Its molecular formula is C₆H₁₁BrNO, with a molecular weight of 208.06 g/mol. This compound is structurally significant due to the electron-withdrawing bromine atom, which influences its reactivity and physical properties, and the hydrophobic N-propyl group, which impacts solubility and intermolecular interactions.

Properties

IUPAC Name |

2-bromo-N-propylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c1-3-4-8-6(9)5(2)7/h5H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFYMYBEOVYDMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801310454 | |

| Record name | 2-Bromo-N-propylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94318-77-1 | |

| Record name | 2-Bromo-N-propylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94318-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-propylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-propylpropanamide typically involves the bromination of N-propylpropanamide. One common method is the reaction of N-propylpropanamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the use of bromine and N-propylpropanamide in a solvent system, with careful monitoring of temperature and reaction time to optimize the production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-propylpropanamide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of N-propylpropanamide.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction Reactions: The amide group can be oxidized or reduced under specific conditions, leading to various derivatives.

Common Reagents and Conditions:

Substitution: Sodium hydroxide in ethanol is commonly used for substitution reactions.

Elimination: Potassium hydroxide in ethanol under reflux conditions.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: N-propylpropanamide.

Elimination: Propene derivatives.

Oxidation: Carboxylic acids or nitriles.

Reduction: Amines or alcohols.

Scientific Research Applications

2-Bromo-N-propylpropanamide has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.

Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-bromo-N-propylpropanamide involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution and elimination reactions, facilitating the formation of new bonds. The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Alkyl vs. Aryl: The N-propyl group in this compound introduces hydrophobicity but lacks the aromatic conjugation seen in N-aryl analogs. Electron-Donating/Withdrawing Groups: Methoxy groups in N-(2,5-dimethoxyphenyl)-2-bromo-propanamide enhance electron density on the aromatic ring, increasing polarity and solubility in polar solvents. In contrast, the chloro group in N-(4-chlorophenyl)-2-bromo-propanamide reduces electron density, favoring stability in non-polar environments .

- Molecular Weight Trends :

Aryl substituents increase molecular weight significantly (e.g., 288.14 g/mol for the dimethoxyphenyl derivative) compared to the N-propyl variant (208.06 g/mol), influencing density and volatility .

Analytical and Spectroscopic Data

- Chromatography: N-aryl derivatives (e.g., N-(3-methylphenyl)-2-bromo-propanamide) were analyzed using Van Den Dool and Kratz Retention Indices (RI) with non-polar columns, showing distinct retention times due to varying substituent polarities . The N-propyl analog is expected to elute earlier in gas chromatography due to lower molecular weight and reduced aromatic interactions.

Crystallography :

The coumarin-derived analog () exhibited a planar amide bond (C–N bond length: 1.335 Å) and a mean C–C bond length of 1.507 Å, as confirmed by single-crystal X-ray diffraction (R factor: 0.057). Such data suggest similar planarity in this compound, though alkyl substitution may introduce conformational flexibility .Mass Spectrometry :

NIST data for N-(3-methylphenyl)-2-bromo-propanamide revealed a base peak at m/z 242 corresponding to the molecular ion [M]⁺, with fragmentation patterns dominated by Br loss (m/z 163) and cleavage of the amide bond .

Biological Activity

2-Bromo-N-propylpropanamide is an organic compound characterized by the presence of a bromine atom and an amide functional group. Its molecular formula is C6H12BrNO. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications as a synthetic intermediate.

This compound exhibits unique chemical reactivity owing to the bromine substitution. The bromine atom can participate in nucleophilic substitution reactions, oxidation, and reduction processes, which are critical for its biological activity.

Key Reactions

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted amides.

- Reduction : The compound can be reduced to form N-propylpropanamide or other derivatives.

- Oxidation : Oxidative reactions can modify the amide group or the propanamide chain, potentially altering its biological properties.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its role as an enzyme inhibitor and its potential therapeutic applications.

The mechanism by which this compound exerts its biological effects typically involves:

- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, modulating their activity. This interaction can influence metabolic pathways and cellular functions.

- Halogen Bonding : The presence of the bromine atom allows for unique interactions with biological macromolecules, enhancing binding affinity and specificity.

Case Studies

- Enzyme Inhibition Studies :

- Pharmacological Applications :

- Toxicological Assessment :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C6H12BrNO |

| Molecular Weight | 194.07 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Biological Activity | Observations |

|---|---|

| Enzyme Inhibition | Competitive inhibition |

| Anti-inflammatory Activity | Reduced cytokine production |

| Toxicity Level | Moderate toxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.